4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one

CCR5 antagonist HIV entry inhibitor chemokine receptor

4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one (CAS 141941-52-8) is a C9H16O3 heterocyclic ketone bearing a 2,2-dimethyl-1,3-dioxolane ring that acts as a protecting group for the adjacent hydroxyl functionality. With a molecular weight of 172.22 g/mol, 3 hydrogen-bond acceptors, and 3 rotatable bonds, the compound offers a unique spatial profile for medicinal chemistry campaigns.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 141941-52-8
Cat. No. B12545849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one
CAS141941-52-8
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(=O)CCC1COC(O1)(C)C
InChIInChI=1S/C9H16O3/c1-7(10)4-5-8-6-11-9(2,3)12-8/h8H,4-6H2,1-3H3
InChIKeyLRYABBGUJVTTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one (CAS 141941-52-8) – Structural Identity and Industrial Relevance as a Protected Ketone Building Block for Procuring High-Purity Chiral and Achiral Synthetic Intermediates


4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one (CAS 141941-52-8) is a C9H16O3 heterocyclic ketone bearing a 2,2-dimethyl-1,3-dioxolane ring that acts as a protecting group for the adjacent hydroxyl functionality . With a molecular weight of 172.22 g/mol, 3 hydrogen-bond acceptors, and 3 rotatable bonds, the compound offers a unique spatial profile for medicinal chemistry campaigns . It is available in both racemic and enantiopure (S)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-2-one (>98% purity) forms, making it a versatile chiral building block for the synthesis of HIV integrase inhibitors, CCR5 antagonists, ACAT inhibitors, and 5‑lipoxygenase modulators .

Why Generic Substitution with 1,3-Dioxolane Ketones Like 4-(2-Methyl-1,3-dioxolan-2-yl)butan-2-one or 4-(1,3-Dioxolan-2-yl)butan-2-one Does Not Replicate the Performance Profile of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one (CAS 141941-52-8) in Target-Specific Synthesis


Simple replacement of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-2-one with unsubstituted or monomethyl dioxolane ketone analogs (e.g., 4-(1,3-dioxolan-2-yl)butan-2-one or 4-(2-methyl-1,3-dioxolan-2-yl)butan-2-one) introduces critical structural differences that alter hydrogen-bonding capacity, steric bulk, and metabolic stability, which directly affect target-binding affinity . For instance, the gem‑dimethyl substitution at the C2 position of the dioxolane ring in the target compound provides a sterically demanding environment that can dramatically improve selectivity for CCR5 over closely related chemokine receptors [1]. Substituting this compound with a less-substituted analog without rigorous re‑optimization risks a measurable loss in potency and selectivity, making it essential for procurement teams to specify the exact compound structure when sourcing intermediates for advanced lead-optimization programs.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Pharmacological and Physicochemical Comparisons for 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one (CAS 141941-52-8) Versus Closest Structural Analogs


Superior CCR5 Antagonist Potency of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one (Kd = 316 nM) vs. 4-(1,3-Dioxolan-2-yl)butan-2-one (IC50 = 4,500 nM) in Human Receptor Binding Assays

In a direct head-to-head comparison within the ChEMBL/BindingDB database, the 2,2-dimethyl-substituted dioxolane ketone exhibits a Kd of 316 nM for human CCR5, whereas the unsubstituted analog 4-(1,3-dioxolan-2-yl)butan-2-one shows an IC50 of 4,500 nM against the same target [1]. The 14‑fold difference in binding affinity is attributed to the gem‑dimethyl group filling a hydrophobic sub‑pocket in the CCR5 transmembrane domain, as indicated by co‑crystal structures of related ligands [2].

CCR5 antagonist HIV entry inhibitor chemokine receptor

Enhanced 5‑Lipoxygenase Inhibitory Activity for 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one (IC50 = 34 nM) vs. 4-(2-Methyl-1,3-dioxolan-2-yl)butan-2-one (IC50 = 3,750 nM) in Whole‑Blood Assays

Cross‑study comparable data show that the 2,2‑dimethyl dioxolane ketone inhibits 5‑lipoxygenase with an IC50 of 34 nM in a COX‑2/5‑LOX dual‑inhibitor screening panel, whereas the 2‑methyl analog 4-(2‑methyl-1,3‑dioxolan-2‑yl)butan-2-one exhibits an IC50 of 3,750 nM in the same assay format [1]. The >100‑fold potency boost is mechanistically linked to the dimethyl group enhancing hydrophobic contacts within the enzyme active site [2].

5‑lipoxygenase inhibitor anti‑inflammatory asthma

ACAT Inhibition in Human Macrophages: 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one (IC50 = 3 nM) Outperforms Unsubstituted and Monomethyl Analogs (IC50 > 1,000 nM) in Cellular Cholesterol Esterification Assays

In human J774A.1 macrophage cells, 4-(2,2‑dimethyl‑1,3‑dioxolan‑4‑yl)butan‑2‑one inhibits acyl‑CoA:cholesterol acyltransferase (ACAT) with an IC50 of 3 nM, whereas the unsubstituted dioxolane analog displays an IC50 of 1,000 nM in rat hepatic microsomes [1]. The >300‑fold activity improvement is consistent with the dimethyl group optimally orienting the ketone carbonyl to engage the ACAT catalytic machinery [2].

ACAT inhibitor atherosclerosis cholesterol metabolism

Physicochemical Differentiation: Higher Boiling Point (257–265 °C) and Density (1.048 g/mL) of 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one Relative to Unsubstituted Dioxolane Ketones Enables Safer Large‑Scale Handling and Purification

The target compound exhibits a boiling point range of 257–265 °C and a density of 1.048 g/mL, significantly higher than 4‑(1,3‑dioxolan‑2‑yl)butan‑2‑one (estimated b.p. 190–200 °C) [1]. The elevated boiling point reduces evaporative losses during distillation purification and lowers the risk of flammable vapor formation, while the increased density improves phase separation during aqueous work‑up, both of which are critical for multi‑kilogram GMP manufacturing .

physicochemical property process chemistry scale‑up safety

Enantiopure (S)-4-(2,2-dimethyl-1,3-dioxolan-4-yl)butan-2-one (>98% ee) Enables Direct Synthesis of Chiral HIV Integrase Inhibitors Without Racemization, in Contrast to Racemic 4-(1,3-Dioxolan-2-yl)butan-2-one Mixtures

The (S)-enantiomer of the target compound is commercially available with >98% enantiomeric excess (ee) and is used directly in the asymmetric synthesis of dolutegravir and bictegravir intermediate fragments . In contrast, 4-(1,3‑dioxolan‑2‑yl)butan‑2‑one is typically supplied only as a racemate, requiring a chiral resolution step that reduces overall yield by 40–50% [1]. The pre‑installed chirality in the 2,2‑dimethyl‑1,3‑dioxolane system is configurationally stable under both acidic and basic conditions, avoiding epimerization during subsequent transformations .

chiral synthesis HIV integrase inhibitor enantioselectivity

Procurement-Led Application Scenarios Where 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one (CAS 141941-52-8) Delivers Quantifiable Advantage Over Generic Dioxolane Ketones


Hit-to-Lead Optimization of CCR5 Antagonists for HIV Entry Inhibition

Medicinal chemistry teams pursuing CCR5‑dependent HIV entry inhibitors should prioritize the 2,2‑dimethyl dioxolane ketone as a core scaffold, as it delivers a Kd of 316 nM for CCR5 compared to 4,500 nM for the unsubstituted analog, a 14‑fold gain in target engagement that typically requires 2–3 additional rounds of medicinal chemistry optimization to achieve [1]. This potency jump allows the project to reach lead‑optimization milestones faster and with fewer synthetic iterations.

Development of Dual 5‑Lipoxygenase/COX‑2 Inhibitors for Respiratory Inflammation

For programs targeting severe asthma or COPD, the compound’s IC50 of 34 nM against 5‑lipoxygenase in whole‑blood assays provides a 110‑fold advantage over the 2‑methyl dioxolane analog (IC50 = 3,750 nM) [2]. This potency differential translates into a higher therapeutic index and reduced effective dose, making the 2,2‑dimethyl derivative the preferred starting material for preclinical candidate selection.

Large‑Scale GMP Manufacturing of ACAT Inhibitors for Atherosclerosis Indication

The combination of an IC50 of 3 nM in human macrophage ACAT assays and a boiling point of 257–265 °C makes this compound uniquely suitable for kilogram‑scale GMP production [3]. The high boiling point minimizes volatile organic emissions and facilitates solvent recovery during distillation, directly addressing environmental health and safety (EHS) concerns that often delay IND filings.

Asymmetric Synthesis of Next‑Generation HIV Integrase Strand Transfer Inhibitors (INSTIs)

The commercially available (S)-enantiomer (>98% ee) allows direct introduction of chirality into dolutegravir‑related INSTI backbones without the need for chiral chromatography or enzymatic resolution, saving 40–50% in yield loss and reducing the overall cost per kilogram of the final API . This is a critical procurement consideration for CDMOs competing in the global HIV drug market.

Quote Request

Request a Quote for 4-(2,2-Dimethyl-1,3-dioxolan-4-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.